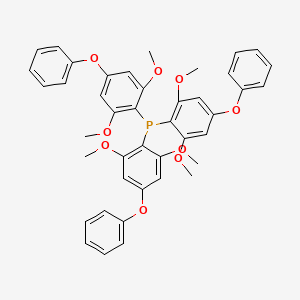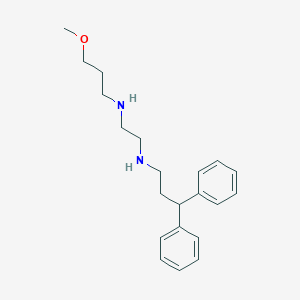![molecular formula C22H18N4O2 B12585022 8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide CAS No. 648896-14-4](/img/structure/B12585022.png)
8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as selenium dioxide.
Attachment of Pyridinylmethyl Groups: The pyridinylmethyl groups can be attached through a nucleophilic substitution reaction using pyridine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine derivatives, alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a fluorescent probe for the detection of metal ions and biological molecules.
Medicine: It has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the activity of certain enzymes.
Industry: The compound can be used in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The hydroxyl group and pyridinylmethyl substituents allow the compound to form hydrogen bonds and coordinate with metal ions, which can lead to the inhibition of enzyme activity and disruption of cellular processes. The quinoline core also contributes to its ability to intercalate into DNA, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A simpler compound with similar hydroxyl and quinoline features but lacking the pyridinylmethyl groups.
N,N-bis(pyridin-2-ylmethyl)amine: A compound with similar pyridinylmethyl groups but lacking the quinoline core.
Quinoline-2-carboxamide: A compound with a similar quinoline core but lacking the hydroxyl and pyridinylmethyl groups.
Uniqueness
8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide is unique due to the combination of its quinoline core, hydroxyl group, and pyridinylmethyl substituents
Propriétés
Numéro CAS |
648896-14-4 |
|---|---|
Formule moléculaire |
C22H18N4O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
8-hydroxy-N,N-bis(pyridin-2-ylmethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C22H18N4O2/c27-20-9-5-6-16-10-11-19(25-21(16)20)22(28)26(14-17-7-1-3-12-23-17)15-18-8-2-4-13-24-18/h1-13,27H,14-15H2 |
Clé InChI |
WTFRSQYHKGMAET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=O)C3=NC4=C(C=CC=C4O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)




![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)


![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
